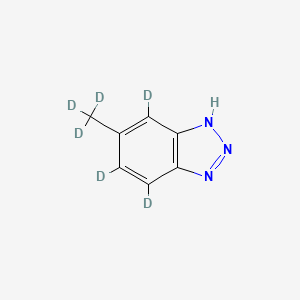
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is a deuterated derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in specific positions, resulting in a compound with unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole typically involves the deuteration of benzotriazole derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process includes purification steps to isolate the desired deuterated product with high purity. Techniques such as distillation, crystallization, and chromatography are employed to achieve the required purity levels.
化学反応の分析
Types of Reactions
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated benzotriazole derivatives with additional functional groups, while reduction may produce deuterated amines or alcohols.
科学的研究の応用
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of 4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms can influence the metabolic pathways by altering the rate of enzymatic reactions. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.
類似化合物との比較
Similar Compounds
Benzotriazole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
1H-benzotriazole-5-carboxylic acid: A derivative with a carboxyl group, used in various chemical applications.
2H-benzotriazole: Another isotopic variant with deuterium at different positions.
Uniqueness
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and resistance to metabolic degradation, making it valuable in research and industrial applications.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
4,5,7-trideuterio-6-(trideuteriomethyl)-1H-benzotriazole |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |
InChIキー |
LRUDIIUSNGCQKF-RLTMCGQMSA-N |
異性体SMILES |
[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])NN=N2)[2H] |
正規SMILES |
CC1=CC2=C(C=C1)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



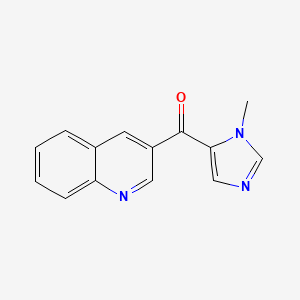
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)

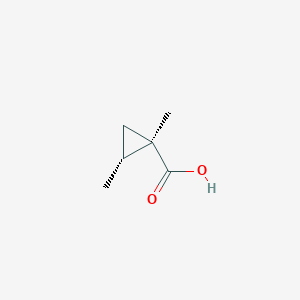
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

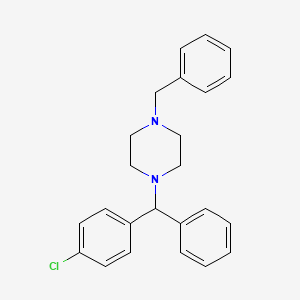
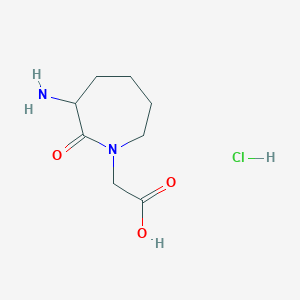

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
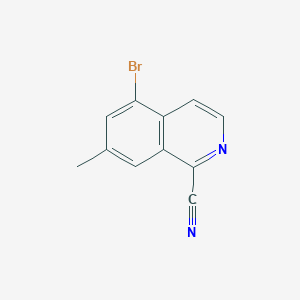
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
